molecular formula C26H22N4OS2 B2405797 (E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1321700-74-6

(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2405797
M. Wt: 470.61
InChI Key: INEMFIQZXDUMIU-UKTHLTGXSA-N
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Description

(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C26H22N4OS2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound synthesized for exploring its biological activities. Uma et al. (2017) synthesized similar derivatives and found that those with chlorine substituents exhibited higher toxicity against bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017). Another study by Sharba et al. (2005) focused on the synthesis of triazole derivatives, including methods for forming various related structures (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Biological Activity

Compounds like (E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been studied for their biological activities. Alamri et al. (2020) evaluated the DNA binding and cytotoxic activities of new triazene derivatives containing benzothiazole rings, demonstrating significant cytotoxic activity against various cell lines (Alamri, AlJahdali, Al-Radadi, & Hussien, 2020). In another study, Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole compounds, showing potential antibacterial properties (Landage, Thube, & Karale, 2019).

Antimicrobial Properties

The antimicrobial properties of similar compounds have been extensively studied. Nalawade et al. (2019) synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives, which demonstrated promising antimicrobial activity, particularly against fungal infections (Nalawade, Shinde, Chavan, Patil, Suryavanshi, Modak, Choudhari, Bobade, & Mhaske, 2019).

Anticancer Applications

Some derivatives have shown potential in anticancer research. Ostapiuk et al. (2015) found that certain benzothiazole derivatives exhibited selective anticancer activity, particularly against melanoma and breast cancer cell lines (Ostapiuk, Matiychuk, & Obushak, 2015).

properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS2/c1-19-10-5-6-14-21(19)30-24(18-29-22-15-7-8-16-23(22)33-26(29)31)27-28-25(30)32-17-9-13-20-11-3-2-4-12-20/h2-16H,17-18H2,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMFIQZXDUMIU-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC=CC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NN=C2SC/C=C/C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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